molecular formula C17H19F3N4O B2974692 2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine CAS No. 2198168-57-7

2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine

Cat. No. B2974692
CAS RN: 2198168-57-7
M. Wt: 352.361
InChI Key: RWPIKUADUCOZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine” is a complex organic molecule that contains several functional groups. These include a pyrazine ring, a piperidine ring, a pyridine ring with a trifluoromethyl group, and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and groups in space. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to predict the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazine, piperidine, and pyridine rings, as well as the trifluoromethyl group. These groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and stability .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

The compound’s structural features, such as the pyridin-2-yl group, make it suitable for use in Suzuki–Miyaura cross-coupling reactions. This reaction is a widely-applied method for forming carbon-carbon bonds in organic synthesis. The presence of the trifluoromethyl group could potentially enhance the reactivity and stability of the boron reagents used in these reactions .

Kinase Inhibition for Cancer Therapy

Compounds with similar structures have been identified as selective kinase inhibitors, which are crucial in cancer therapy. They can inhibit the RET kinase, which plays a role in the development of certain types of cancers. The specificity and potency of these compounds make them valuable for targeted cancer treatments, particularly in cases where mutations in the RET gene are involved .

Development of New Pesticides

The structural analogs of this compound have shown promise in the development of new pesticides. Their mode of action differs from existing pesticides, which is beneficial in managing pesticide resistance. The compound’s unique structure could lead to the creation of novel pesticides with improved efficacy and lower resistance rates .

Organic Synthesis and Medicinal Chemistry

In medicinal chemistry, the compound’s framework can be utilized to synthesize a wide range of bioactive molecules. Its structural complexity allows for the creation of diverse derivatives with potential therapeutic applications. The compound could serve as a key intermediate in the synthesis of new drugs .

Material Science and Catalysis

The compound’s fluorinated groups and heterocyclic components make it interesting for material science applications. It could be used in the design of new catalysts or functional materials that require specific electronic properties. The trifluoromethyl group, in particular, could impart desirable characteristics such as increased stability and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and intended use. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use and effectiveness. For example, if it’s being studied as a potential pharmaceutical, future research could involve clinical trials .

properties

IUPAC Name

2-methyl-3-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c1-12-16(22-8-7-21-12)24-9-5-13(6-10-24)11-25-15-4-2-3-14(23-15)17(18,19)20/h2-4,7-8,13H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPIKUADUCOZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.